![molecular formula C7H12N2O2 B1314034 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid CAS No. 363191-14-4](/img/structure/B1314034.png)
1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid
Overview
Description
1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid is a bicyclic organic compound that belongs to the group of tertiary diamines. It is known for its high nucleophilicity and basicity, making it a valuable reagent and catalyst in various organic synthesis reactions .
Mechanism of Action
Target of Action
The primary target of 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid, also known as DABCO, is the organic transformations in chemical reactions . It is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis .
Mode of Action
This compound interacts with its targets by acting as a strong nucleophile and a good leaving group in aliphatic and aromatic nucleophilic substitution reactions . It initiates its attack at the activated double bond, leading to its interaction with the carbonyl group .
Biochemical Pathways
This compound affects various biochemical pathways. It is used for a range of organic transformations, including C-H functionalization, formation of hetero-hetero bonds, rearrangements, the synthesis of heterocyclic compounds, cyclizations, and annulations .
Pharmacokinetics
The ADME properties of 1,4-Diazabicyclo[22It is known that dabco is hygroscopic and has good solubility in many polar, as well as nonpolar solvents . Its solubility in water at 25°С is 45 g, in ethanol – 77 g, and in phenol – 51 g in 100 g of solvent . These properties may impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as a catalyst for many organic transformations . It is used in the synthesis of heterocyclic compounds and as a building block for the preparation of 1,4-disubstituted piperazines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It must be stored under an inert gas atmosphere in a refrigerator due to its high hygroscopicity, the tendency of sublimation at room temperature, and the reactivity toward CO2 and air moisture . Incompatible materials, ignition sources, dust generation, excess heat, exposure to moist air or water can affect its stability .
Biochemical Analysis
Biochemical Properties
1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid plays a crucial role in biochemical reactions due to its strong nucleophilic nature. It interacts with various enzymes, proteins, and other biomolecules, facilitating a range of biochemical transformations. For instance, it is known to interact with enzymes involved in the synthesis of heterocyclic compounds, such as piperazines . The compound’s ability to act as a nucleophile allows it to participate in nucleophilic substitution reactions, where it can form covalent bonds with electrophilic centers on biomolecules. This interaction can lead to the formation of new chemical bonds, altering the structure and function of the target biomolecules.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with enzymes and proteins can modulate the activity of these biomolecules, leading to changes in cellular function . Additionally, the compound’s ability to form covalent bonds with biomolecules can result in the modification of protein structures, potentially impacting their function and stability. These effects can influence cellular processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its strong nucleophilic properties. The compound can form covalent bonds with electrophilic centers on biomolecules, leading to the formation of new chemical bonds. This interaction can result in the inhibition or activation of enzymes, depending on the nature of the target biomolecule . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its reactivity can lead to the formation of degradation products over time . These degradation products can have different biochemical properties and may influence cellular function in distinct ways. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, including changes in gene expression and protein function.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound can modulate enzyme activity and cellular function without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration levels. These findings highlight the importance of careful dosage control in experimental settings to avoid adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These metabolic transformations can influence the compound’s biochemical properties and its effects on cellular function. For example, the compound can be metabolized into derivatives that retain its nucleophilic properties, allowing it to participate in further biochemical reactions. Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be actively transported across cellular membranes by specific transporters, facilitating its accumulation in certain cellular compartments. Additionally, binding proteins can sequester the compound within specific tissues, influencing its localization and concentration. These interactions can affect the compound’s biochemical properties and its impact on cellular function.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, the compound can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be directed to the cytoplasm, where it can interact with metabolic enzymes and influence cellular metabolism. The compound’s subcellular localization can therefore play a crucial role in determining its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid can be synthesized through a multi-step process involving the reaction of 1,4-diazabicyclo[2.2.2]octane with carboxylating agents under controlled conditions. The reaction typically involves the use of solvents such as dichloromethane and catalysts to facilitate the carboxylation process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to its high nucleophilicity, it readily participates in nucleophilic substitution reactions.
Cycloaddition: It can act as a catalyst in cycloaddition reactions, forming complex cyclic structures.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reaction conditions involving mild temperatures and solvents like dichloromethane.
Cycloaddition: Reagents such as alkenes and alkynes are used, with the reaction often carried out under inert atmosphere and elevated temperatures.
Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride are used, with conditions varying based on the desired product.
Major Products Formed
Nucleophilic Substitution: Alkylated or acylated derivatives of this compound.
Oxidation and Reduction: Oxidized or reduced forms of the compound, which can be further utilized in various chemical processes.
Scientific Research Applications
1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, including the Baylis-Hillman reaction and polymerization processes.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom.
Triethylenediamine: Another tertiary diamine with similar nucleophilicity and basicity.
1,8-Diazabicyclo[5.4.0]undec-7-ene: A bicyclic compound with a different ring structure but comparable reactivity.
Uniqueness
1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid is unique due to its high nucleophilicity and ability to act as a catalyst in a wide range of organic reactions. Its bicyclic structure provides steric hindrance, enhancing its selectivity and reactivity in various chemical processes .
Properties
IUPAC Name |
1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7(11)6-5-8-1-3-9(6)4-2-8/h6H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCABINPROMHPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN1CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498824 | |
| Record name | 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
363191-14-4 | |
| Record name | 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




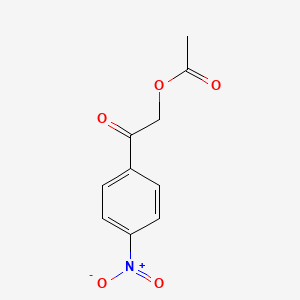

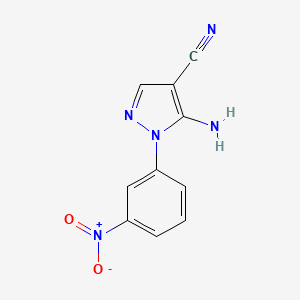
![3-methoxybenzo[cd]indol-2(1H)-one](/img/structure/B1313963.png)

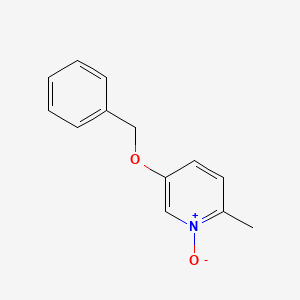
![3',5',6',7'-Tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B1313967.png)
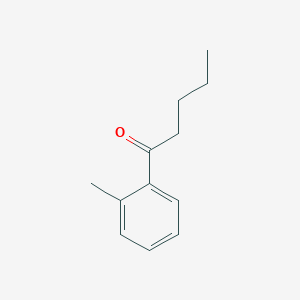
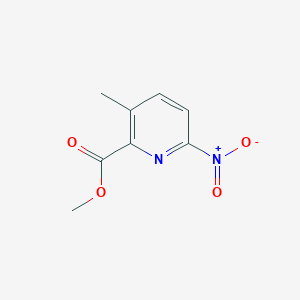


![3-[(2-Trifluoromethyl)phenyl]-1-propene](/img/structure/B1313986.png)
